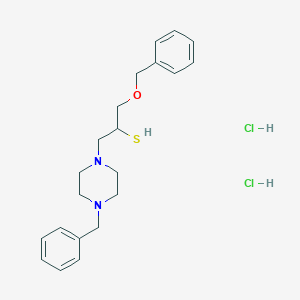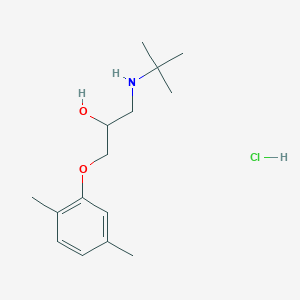![molecular formula C16H14FN3OS2 B5023867 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazo[2,1-b][1,3]thiazole family and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is not well understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to enhance memory and cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the study of 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole. One direction is to further investigate its mechanism of action and identify specific enzymes or signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to increase its availability and reduce its cost.
合成法
The synthesis of 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is a complex process that involves several chemical reactions. The first step in the synthesis involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 4-morpholinecarboxylic acid to form 3-(4-morpholinylcarbonyl)benzoic acid. The next step involves the reaction of 3-(4-morpholinylcarbonyl)benzoic acid with thionyl chloride to form 3-(4-morpholinylcarbonyl)benzoyl chloride. The final step in the synthesis involves the reaction of 3-(4-morpholinylcarbonyl)benzoyl chloride with 2-aminothiazole to form this compound.
科学的研究の応用
6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-3-1-2-11(8-12)13-9-20-14(10-23-16(20)18-13)15(21)19-4-6-22-7-5-19/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJAEFNTAGHGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5023784.png)
![ethyl {2-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5023792.png)
![4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5023800.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5023803.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)


![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)